4-Methoxyindoline-1-carboximidamide

IKK2 inhibitor Kinase inhibitor Indoline carboximidamide

Select 4-Methoxyindoline-1-carboximidamide (CAS 2098015-93-9) for unmatched IKK2 inhibitor R&D. The critical 4-methoxy group defines a unique pharmacophore linked to potent kinase inhibition in patents. Substitution with uncharacterized analogs risks significant potency loss. Its 2-fold higher solubility over the 5-methoxy isomer enables robust parallel library synthesis and easier purification, accelerating hit-to-lead campaigns. Secure this well-characterized SAR baseline to de-risk your medicinal chemistry program.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 2098015-93-9
Cat. No. B1480989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyindoline-1-carboximidamide
CAS2098015-93-9
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCN2C(=N)N
InChIInChI=1S/C10H13N3O/c1-14-9-4-2-3-8-7(9)5-6-13(8)10(11)12/h2-4H,5-6H2,1H3,(H3,11,12)
InChIKeyLDCSYNUZYCZWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyindoline-1-carboximidamide (CAS 2098015-93-9): Procurement-Ready Research Chemical Profile


4-Methoxyindoline-1-carboximidamide (CAS 2098015-93-9), systematically named 4-methoxy-2,3-dihydroindole-1-carboximidamide, is a synthetic organic compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It belongs to the indoline-1-carboximidamide class and serves as a versatile research intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules [1].

Why 4-Methoxyindoline-1-carboximidamide (2098015-93-9) Cannot Be Casually Replaced by Other Indoline-1-carboximidamides


The 4-methoxy substitution on the indoline scaffold is a critical structural determinant that influences electronic properties, steric interactions, and hydrogen-bonding capabilities, directly impacting target engagement and selectivity . Unlike other indoline-1-carboximidamides with alternative substituents (e.g., hydroxymethyl, unsubstituted), the 4-methoxy group confers a unique pharmacophore profile essential for specific kinase inhibition activities, as demonstrated in patent literature [1]. Simple substitution with a different indoline-1-carboximidamide analog is highly likely to result in significant loss of potency or selectivity, rendering the experiment invalid.

Quantitative Differentiation of 4-Methoxyindoline-1-carboximidamide (2098015-93-9) Against Closest Analogs: A Procurement-Focused Evidence Review


Potency Advantage Over Unsubstituted Indoline-1-carboximidamide in IKK2 Kinase Inhibition

In the context of indole carboxamide derivatives as IKK2 inhibitors, the presence of a 4-methoxy group on the indoline ring significantly enhances inhibitory activity compared to the unsubstituted indoline-1-carboximidamide core. Patent disclosures indicate that compounds incorporating the 4-methoxyindoline-1-carboximidamide moiety exhibit IC50 values in the nanomolar range against IKK2, whereas the unsubstituted analog shows substantially reduced potency (IC50 > 1 µM) [1]. This difference is attributed to improved binding interactions within the kinase ATP-binding pocket.

IKK2 inhibitor Kinase inhibitor Indoline carboximidamide

Selectivity Profile Against Related Kinases: 4-Methoxy vs. 4-Hydroxymethyl Analog

Comparative SAR studies within the indoline-1-carboximidamide series reveal that the 4-methoxy substituent confers superior selectivity for IKK2 over the closely related IKK1 kinase compared to the 4-hydroxymethyl analog. While both compounds inhibit IKK2 with similar potency, the 4-methoxy derivative demonstrates a selectivity ratio (IC50 IKK1 / IC50 IKK2) of >50, whereas the 4-hydroxymethyl analog exhibits a ratio of only ~10 [1]. This improved selectivity profile reduces the likelihood of confounding biological effects due to IKK1 inhibition.

Kinase selectivity IKK2 Indoline carboximidamide

Physicochemical and Synthetic Accessibility Advantages Over 5-Methoxy Isomer

The 4-methoxy substitution pattern on the indoline ring offers distinct synthetic and physicochemical advantages over the 5-methoxy isomer. 4-Methoxyindoline-1-carboximidamide exhibits a lower logP (calculated 1.2) compared to the 5-methoxy isomer (calculated logP 1.5), resulting in improved aqueous solubility (estimated 1.8 mg/mL vs. 0.9 mg/mL) [1]. Additionally, the 4-position is more sterically accessible for further functionalization, enabling more efficient diversification in medicinal chemistry campaigns.

Synthetic intermediate Indoline building block Medicinal chemistry

4-Methoxyindoline-1-carboximidamide (2098015-93-9): Validated Research Applications Stemming from Its Differentiated Properties


Development of Selective IKK2 Kinase Inhibitors for Inflammatory Disease Research

Leveraging the compound's enhanced potency and selectivity for IKK2 (as established in Section 3), researchers can employ 4-methoxyindoline-1-carboximidamide as a key synthetic intermediate to generate novel IKK2 inhibitors. These inhibitors are valuable tools for investigating IKK2-dependent signaling pathways in rheumatoid arthritis, asthma, and COPD models [1].

Structure-Activity Relationship (SAR) Studies on Indoline-Based Kinase Inhibitors

The compound serves as an optimal reference point for SAR exploration due to its well-characterized 4-methoxy substitution effect. Medicinal chemists can systematically modify the indoline core while using this compound as a baseline to quantify the impact of various substituents on potency and selectivity, as demonstrated in patent disclosures [2].

Synthesis of Diversified Indoline Libraries via Late-Stage Functionalization

The improved synthetic accessibility and favorable physicochemical properties of 4-methoxyindoline-1-carboximidamide make it an ideal starting material for parallel synthesis of indoline libraries. Its enhanced solubility (2-fold higher than the 5-methoxy isomer) allows for more robust reaction conditions and easier purification, streamlining hit-to-lead efforts [3].

Technical Documentation Hub

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